
The Therapeutic Potential of SHR1653: A
Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SHR1653

Cat. No.: B15607533 Get Quote

An In-depth Analysis of a Potent and Selective Oxytocin Receptor Antagonist for Neurological

and Reproductive Health

This technical guide provides a comprehensive overview of SHR1653, a novel, highly potent,

and selective oxytocin receptor (OTR) antagonist. Developed for its potential therapeutic

applications, SHR1653 has demonstrated a promising preclinical profile, including high target

affinity, excellent selectivity, favorable pharmacokinetics, and robust in vivo efficacy. This

document is intended for researchers, scientists, and drug development professionals

interested in the pharmacology and therapeutic potential of OTR antagonists.

Introduction to SHR1653 and the Oxytocin System
The oxytocin system, comprising the neuropeptide oxytocin and its receptor (OTR), plays a

crucial role in a wide array of physiological processes.[1] Beyond its well-established functions

in parturition and lactation, the oxytocin system is increasingly recognized for its involvement in

social behavior, anxiety, and male sexual function.[1][2] Dysregulation of this system has been

implicated in various pathologies, making the OTR a compelling target for therapeutic

intervention.[1]

SHR1653 is a novel small molecule antagonist of the OTR, distinguished by its unique aryl-

substituted 3-azabicyclo[3.1.0]hexane scaffold.[3] Its development was driven by the need for

potent and selective OTR antagonists with improved central nervous system (CNS) penetration

to address conditions such as premature ejaculation (PE).[3]
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Quantitative Data Summary
The preclinical data for SHR1653 highlights its potential as a therapeutic candidate. The

following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of SHR1653[3]

Target Assay Type SHR1653 IC50 (nM)

Human Oxytocin Receptor

(hOTR)
Radioligand Binding Assay 15

Human Vasopressin 1a

Receptor (hV1aR)
Radioligand Binding Assay >10,000

Human Vasopressin 1b

Receptor (hV1bR)
Radioligand Binding Assay >10,000

Human Vasopressin 2

Receptor (hV2R)
Radioligand Binding Assay >10,000

Table 2: Pharmacokinetic Profile of SHR1653 Across Species[3]

Species
Dose
(mg/kg)

Route
Cmax
(ng/mL)

Tmax (h)
AUC0-t
(ng·h/mL)

T1/2 (h)

Rat 30 p.o. 1856 2.0 18765 4.9

150 p.o. 9875 4.0 116543 6.2

Dog 2 p.o. 245 1.5 1876 3.8

20 p.o. 2876 2.0 25432 4.5

Table 3: In Vivo Efficacy and Brain Penetration of SHR1653 in Rats[3]
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Parameter Model Dose (mg/kg) Result

Inhibition of Uterine

Contractions

Anesthetized Rat

Uterine Contraction

Model

10 Significant Inhibition

30
Dose-dependent

Inhibition

100
Dose-dependent

Inhibition

Blood-Brain Barrier

Penetration (Kp,uu)

Rat Brain-to-Plasma

Unbound

Concentration Ratio

N/A 0.188

Mechanism of Action and Signaling Pathways
SHR1653 exerts its therapeutic effect by competitively antagonizing the oxytocin receptor, a G-

protein coupled receptor (GPCR).[3][4] The binding of oxytocin to its receptor primarily

activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC).[3][4]

PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 mediates the release of intracellular

calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).

[3][4] The elevated intracellular Ca2+ levels, in complex with calmodulin, activate myosin light

chain kinase (MLCK), leading to smooth muscle contraction.[4]

By blocking the OTR, SHR1653 prevents these downstream signaling events, thereby

inhibiting oxytocin-induced smooth muscle contraction. This mechanism is central to its

potential application in conditions characterized by excessive smooth muscle activity, such as

premature ejaculation and preterm labor.
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Figure 1: Oxytocin Receptor Signaling Pathway and Antagonism by SHR1653.

Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize

SHR1653.

Radioligand Binding Assay for Oxytocin Receptor
This assay determines the binding affinity of SHR1653 to the human oxytocin receptor.

Materials and Reagents:

Cell membranes from CHO or HEK293 cells stably expressing the human OTR.

Radioligand: [3H]-Oxytocin or a suitable iodinated antagonist.

Unlabeled Oxytocin (for determining non-specific binding).

SHR1653 stock solution.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/C).

Scintillation cocktail and counter.

Protocol:

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the

membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration

of 10-20 µg per well.

Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of SHR1653, radioligand at

a concentration near its Kd, and the cell membrane suspension. For total binding, add

vehicle instead of SHR1653. For non-specific binding, add a high concentration of unlabeled

oxytocin.

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell

harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a

scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding. Determine the IC50 value of SHR1653 by fitting the data to a sigmoidal dose-

response curve.
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Figure 2: Experimental Workflow for the Radioligand Binding Assay.

In Vivo Rat Uterine Contraction Model
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This model assesses the in vivo efficacy of SHR1653 in inhibiting oxytocin-induced uterine

contractions.[3][5]

Animals:

Female Sprague-Dawley rats, anesthetized.

Procedure:

Surgical Preparation: Anesthetize the rat and cannulate the jugular vein for drug

administration and the carotid artery for blood pressure monitoring.[5] Expose a uterine horn

and insert a saline-filled balloon catheter connected to a pressure transducer to measure

intrauterine pressure.[5]

Oxytocin Challenge: Administer a bolus of oxytocin intravenously to induce uterine

contractions.

SHR1653 Administration: Once stable, rhythmic contractions are established, administer

SHR1653 intravenously or orally at various doses.

Data Acquisition: Continuously record the intrauterine pressure to monitor the frequency and

amplitude of uterine contractions.

Data Analysis: Quantify the inhibition of uterine contractions by comparing the contractile

activity before and after SHR1653 administration.

Blood-Brain Barrier Penetration (Kp,uu) Measurement
This method determines the extent to which SHR1653 can cross the blood-brain barrier.[6][7]

Procedure:

Dosing: Administer SHR1653 to rats, typically via intravenous infusion to achieve steady-

state concentrations.

Sample Collection: At a designated time point, collect blood and brain tissue samples.

Sample Processing: Separate plasma from the blood sample. Homogenize the brain tissue.
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Equilibrium Dialysis: Determine the unbound fraction of SHR1653 in both plasma (fu,plasma)

and brain homogenate (fu,brain) using equilibrium dialysis.

Concentration Measurement: Measure the total concentration of SHR1653 in plasma

(Cplasma) and brain homogenate (Cbrain) using a validated analytical method (e.g., LC-

MS/MS).

Calculation of Kp,uu: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu)

using the following formula: Kp,uu = (Cbrain × fu,brain) / (Cplasma × fu,plasma)

Therapeutic Potential
Premature Ejaculation
The primary therapeutic target for SHR1653 is premature ejaculation (PE).[3] The rationale for

this indication is based on the role of oxytocin in the central and peripheral control of

ejaculation.[8] Preclinical studies in rats have shown that central administration of OTR

antagonists can inhibit ejaculation.[8] The improved blood-brain barrier penetration of

SHR1653, as indicated by its Kp,uu value, suggests that it can effectively reach central OTRs

to modulate the ejaculatory reflex.[3]

Other Potential Indications
The potent inhibitory effect of SHR1653 on uterine contractions, demonstrated in the rat model,

suggests its potential utility in conditions characterized by uterine hypermotility, such as

preterm labor.[3][9] Further investigation in relevant preclinical models is warranted to explore

this therapeutic avenue.

Conclusion
SHR1653 is a promising oxytocin receptor antagonist with a compelling preclinical profile. Its

high potency, selectivity, favorable pharmacokinetic properties, and in vivo efficacy, coupled

with its ability to penetrate the blood-brain barrier, position it as a strong candidate for the

treatment of premature ejaculation and potentially other conditions mediated by the oxytocin

system. The detailed experimental protocols and understanding of its mechanism of action

provided in this guide offer a solid foundation for further research and development of this novel

therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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